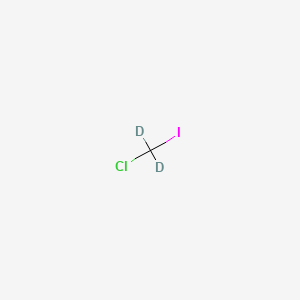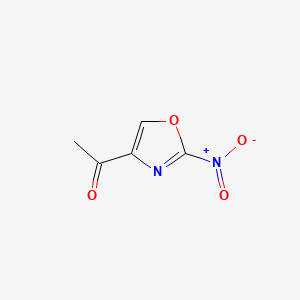
15-Keto-17-Phenyl-Trinor-Prostaglandin F2α
Übersicht
Beschreibung
15-Keto-17-Phenyl Trinor Prostaglandin F2α ist ein Ketoderivat eines F-Serie Prostaglandins und ein Metabolit von 17-Phenyl Trinor Prostaglandin F2α. Ethylamid
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von 15-Keto-17-Phenyl Trinor Prostaglandin F2α beinhaltet die Oxidation der C-15 Hydroxylgruppe und die Hydrolyse der Amidgruppe von 17-Phenyl Trinor Prostaglandin F2α. Ethylamid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Oxidationsmitteln und Hydrolysemitteln unter kontrollierten Temperaturen und pH-Werten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 15-Keto-17-Phenyl Trinor Prostaglandin F2α folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und modernster Ausrüstung, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
15-keto-17-phenyl trinor Prostaglandin F2.alpha. has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 15-Keto-17-phenyl trinor Prostaglandin F2alpha is the prostaglandin F receptor (FP receptor) . This receptor is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in mediating the physiological effects of prostaglandins .
Mode of Action
15-Keto-17-phenyl trinor Prostaglandin F2alpha acts as an agonist of the FP receptor . Upon binding to the FP receptor, it triggers a series of intracellular events, including the mobilization of calcium in cells expressing the human receptors . This interaction results in various physiological changes, depending on the specific cell type and tissue context .
Biochemical Pathways
The compound is involved in the prostaglandin biosynthesis pathway . It is a metabolite of the prostaglandin FP receptor agonist 17-phenyl trinor PGF2α ethyl amide . It is formed from 17-phenyl trinor PGF2α ethyl amide by 15-prostaglandin dehydrogenase (15-PGDH) and amidases via a 15-keto-17-phenyl trinor PGF2α ethyl amide intermediate .
Pharmacokinetics
It is known that the compound is a potential metabolite of 17-phenyl trinor pgf2α ethyl amide when administered to animals .
Result of Action
The compound’s action results in a decrease in intraocular pressure . Although less potent than the parent compound, it can produce a small but measurable decrease (1 mm Hg) in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 μg/eye . It also acts as a miotic in the normal cat eye, causing an 8 mm reduction in pupillary diameter at 5 μg/eye .
Safety and Hazards
This material should be considered hazardous until information to the contrary becomes available . It is not intended for diagnostic or therapeutic use . It should not be ingested, swallowed, or inhaled, and should not come into contact with eyes, skin, or clothing . Thorough washing is recommended after handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. involves the oxidation of the C-15 hydroxyl group and the hydrolysis of the amide group of 17-phenyl trinor Prostaglandin F2.alpha. ethyl amide . The reaction conditions typically include the use of oxidizing agents and hydrolyzing agents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
15-Keto-17-Phenyl Trinor Prostaglandin F2α unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hauptreaktion beinhaltet die Oxidation der C-15 Hydroxylgruppe.
Hydrolyse: Die Amidgruppe unterliegt einer Hydrolyse, um das Ketoderivat zu bilden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Hydrolysemittel: Salzsäure und Natriumhydroxid werden häufig für die Hydrolyse verwendet.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist 15-Keto-17-Phenyl Trinor Prostaglandin F2α, ein stabiles Ketoderivat .
Wissenschaftliche Forschungsanwendungen
15-Keto-17-Phenyl Trinor Prostaglandin F2α hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 15-Keto-17-Phenyl Trinor Prostaglandin F2α beinhaltet seine Interaktion mit Prostaglandinrezeptoren, insbesondere dem FP-Rezeptor . Die Verbindung entfaltet ihre Wirkung durch Induktion der Kalziummobilisierung in Zellen, die diese Rezeptoren exprimieren, was zu einer Abnahme des Augeninnendrucks führt . Die molekularen Ziele umfassen die FP-Rezeptoren und die an der Kalziumsignalisierung beteiligten Wege .
Vergleich Mit ähnlichen Verbindungen
15-Keto-17-Phenyl Trinor Prostaglandin F2α wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
17-Phenyl Trinor Prostaglandin F2α Ethylamid: Ein Vorläufer von 15-Keto-17-Phenyl Trinor Prostaglandin F2α.
15-Keto Latanoprost: Ein weiteres F-Serie Prostaglandinanalogon mit miotischen Wirkungen.
Bimatoprost: Ein F-Serie Prostaglandinanalogon, das als Augendrucksenker eingesetzt wird.
Die Einzigartigkeit von 15-Keto-17-Phenyl Trinor Prostaglandin F2α liegt in seinem spezifischen Stoffwechselweg und seinem Potenzial als geringfügige Verunreinigung in kommerziellen Präparaten .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYLKRDELKWGI-RKJYIPPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)


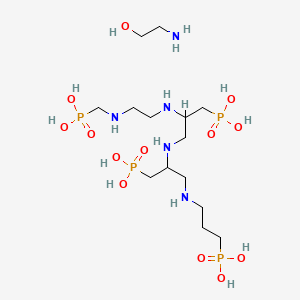
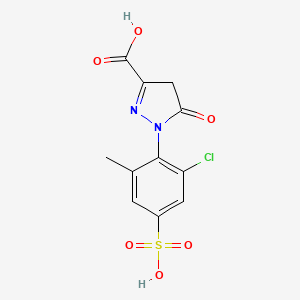
![1H-Pyrrolo[2,3-d]pyrimidine, 6-nitroso- (9CI)](/img/no-structure.png)

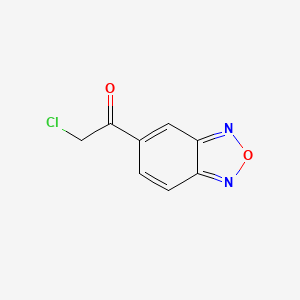
![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)
